molecular formula C6H10N4O B2775478 Rac-(3R,4S)-4-(1H-1,2,3-triazol-1-yl)oxolan-3-amine CAS No. 1931960-30-3

Rac-(3R,4S)-4-(1H-1,2,3-triazol-1-yl)oxolan-3-amine

Cat. No.: B2775478
CAS No.: 1931960-30-3
M. Wt: 154.173
InChI Key: MXZGJMZVGJMDBZ-RITPCOANSA-N
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Description

Rac-(3R,4S)-4-(1H-1,2,3-triazol-1-yl)oxolan-3-amine is a synthetic organic compound that features a triazole ring attached to an oxolane ring with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(3R,4S)-4-(1H-1,2,3-triazol-1-yl)oxolan-3-amine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment to the Oxolane Ring: The triazole ring is then attached to the oxolane ring through a nucleophilic substitution reaction.

    Introduction of the Amine Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Rac-(3R,4S)-4-(1H-1,2,3-triazol-1-yl)oxolan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the triazole or oxolane rings.

    Substitution: The amine group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Rac-(3R,4S)-4-(1H-1,2,3-triazol-1-yl)oxolan-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with biological molecules through hydrogen bonding, π-π stacking, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,3-Triazol-1-yl)oxolane-3-amine: Lacks the specific stereochemistry of Rac-(3R,4S)-4-(1H-1,2,3-triazol-1-yl)oxolan-3-amine.

    3-(1H-1,2,3-Triazol-1-yl)oxolane-4-amine: Different position of the triazole ring attachment.

    4-(1H-1,2,3-Triazol-1-yl)tetrahydrofuran-3-amine: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. The presence of both the triazole and oxolane rings provides a versatile scaffold for further functionalization and application in various fields.

Properties

IUPAC Name

(3S,4R)-4-(triazol-1-yl)oxolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c7-5-3-11-4-6(5)10-2-1-8-9-10/h1-2,5-6H,3-4,7H2/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZGJMZVGJMDBZ-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)N2C=CN=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CO1)N2C=CN=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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